An In-depth Technical Guide to the Chemical Properties of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
An In-depth Technical Guide to the Chemical Properties of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
This technical guide provides a comprehensive overview of the chemical properties of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical characteristics, reactivity, and potential applications, offering field-proven insights and detailed methodologies.
Molecular Identity and Physicochemical Profile
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol is a substituted pyridine derivative. The core of this molecule is a pyridine ring, which is functionalized with a chloro group at the 3-position, a nitro group at the 5-position, and an aminoethanol group at the 2-position. The presence of these distinct functional groups imparts a unique combination of chemical properties to the molecule.
Predicted Physicochemical Properties
In the absence of extensive experimental data for this specific molecule, we can predict its properties based on its structural analogues and the constituent functional groups.
| Property | Predicted Value | Notes |
| Molecular Weight | 217.61 g/mol | Calculated from the molecular formula C₇H₈ClN₃O₃. |
| XLogP3-AA | 1.2 | This value suggests a moderate lipophilicity, which can influence its solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 2 | The amine and hydroxyl groups can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor Count | 5 | The nitro group, the nitrogen in the pyridine ring, the chlorine atom, and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 3 | This indicates a degree of conformational flexibility. |
These predicted properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.
Synthesis and Purification
The synthesis of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol can be conceptually designed based on established nucleophilic aromatic substitution reactions on pyridine rings. A probable synthetic route involves the reaction of 2,3-dichloro-5-nitropyridine with 2-amino-1-ethanol.
Experimental Protocol: Synthesis of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Materials:
-
2,3-dichloro-5-nitropyridine
-
2-amino-1-ethanol (ethanolamine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide or Acetonitrile)
-
Base (e.g., Triethylamine or Potassium Carbonate)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloro-5-nitropyridine in the chosen anhydrous solvent.
-
Add 2-amino-1-ethanol to the solution. The molar ratio of ethanolamine to the dichloropyridine derivative should be carefully controlled to favor monosubstitution.
-
Add the base to the reaction mixture to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
The causality behind these experimental choices lies in the principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The chlorine at the 2-position is generally more susceptible to substitution than the one at the 3-position due to the electronic effects of the ring nitrogen. Ethanolamine acts as the nucleophile, and the base is essential to drive the reaction to completion by neutralizing the acid byproduct.
Caption: Synthetic workflow for 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ethanolamine side chain, and the hydroxyl and amine protons. The chemical shifts and coupling patterns would be influenced by the electronic environment created by the chloro and nitro substituents.
-
¹³C NMR: The carbon NMR would display signals for the five carbons of the pyridine ring and the two carbons of the ethanolamine moiety. The positions of these signals would provide information about the electronic structure of the molecule.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H and O-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹), and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (217.61 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Reactivity and Stability
The reactivity of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol is governed by its functional groups:
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation can be a key step in the synthesis of more complex molecules.
-
Chloro Group: The chlorine atom on the pyridine ring can potentially undergo further nucleophilic substitution reactions, although the conditions required would likely be harsher than for the initial synthesis.
-
Aminoethanol Side Chain: The secondary amine and the primary alcohol of the side chain offer sites for various chemical modifications. The amine can be acylated, alkylated, or participate in other standard amine reactions. The hydroxyl group can be esterified, etherified, or oxidized.
The stability of the compound is expected to be moderate. Like many nitro-aromatic compounds, it may be sensitive to light and strong reducing agents. It should be stored in a cool, dark place.
Potential Applications in Drug Development
While there is no direct evidence of the use of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol as a therapeutic agent, its structural motifs are present in various biologically active molecules. Nitro-aromatic compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1] The substituted pyridine core is a common scaffold in medicinal chemistry.
This compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, reduction of the nitro group to an amine would yield a diamino-pyridine derivative, which could be a precursor for the synthesis of various heterocyclic systems. The presence of the hydroxyl group provides a handle for further derivatization to modulate pharmacokinetic properties.
The structural similarity to other biologically active amino-ethanol derivatives suggests that it could be explored for activities such as β-adrenergic receptor modulation.[2] However, extensive biological screening would be required to ascertain any specific pharmacological activity.
Safety and Handling
Given the presence of a nitro-aromatic group, 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol should be handled with care. Compounds of this class can be skin and eye irritants. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
-
Human health tier II assessment for Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-. [Link]
- Google Patents. US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
-
PubChem. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. [Link]
-
Al-Obeed, O. A., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4247. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. [Link]
-
PubChem. 2-Chloro-5-nitropyridine. [Link]
-
PubChem. 2-Chloro-5-nitroaniline. [Link]
-
Wang, Y., et al. (2015). Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. Experimental and Therapeutic Medicine, 10(4), 1437–1442. [Link]
-
PubChem. 2-Amino-5-chloropyridine. [Link]
-
NIST WebBook. 5-Chloro-2-nitrobenzyl alcohol, chloromethyldimethylsilyl ether. [Link]
Sources
- 1. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]
